(R)-4-Hydroxycarvedilol
Overview
Description
®-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The ®-enantiomer of 4-Hydroxycarvedilol is known for its potent antioxidant properties and its ability to inhibit lipid peroxidation, making it a compound of interest in both pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or organic peroxides in the presence of a catalyst like titanium silicalite.
Industrial Production Methods: On an industrial scale, the production of ®-4-Hydroxycarvedilol may involve the use of biocatalysts or microbial fermentation processes to achieve high enantiomeric purity. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.
Types of Reactions:
Oxidation: ®-4-Hydroxycarvedilol can undergo further oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: ®-4-Hydroxycarvedilol is used as a model compound in studies of chiral synthesis and enantioselective reactions. Its unique structure makes it a valuable tool in the development of new synthetic methodologies.
Biology: In biological research, ®-4-Hydroxycarvedilol is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress. It is also used in studies of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects in cardiovascular diseases, particularly in reducing oxidative damage in heart tissues. Its ability to inhibit lipid peroxidation makes it a candidate for the treatment of conditions associated with oxidative stress.
Industry: In the pharmaceutical industry, ®-4-Hydroxycarvedilol is used in the development of new drugs and formulations. Its stability and reactivity make it a useful intermediate in the synthesis of complex molecules.
Mechanism of Action
®-4-Hydroxycarvedilol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also interacts with beta-adrenergic receptors, leading to vasodilation and reduced blood pressure. The molecular targets include reactive oxygen species and lipid membranes, while the pathways involved are those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Carvedilol: The parent compound, used as a beta-blocker in the treatment of hypertension and heart failure.
(S)-4-Hydroxycarvedilol: The enantiomer of ®-4-Hydroxycarvedilol, with different pharmacological properties.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but different chemical structure.
Uniqueness: ®-4-Hydroxycarvedilol is unique due to its potent antioxidant properties and its specific interaction with beta-adrenergic receptors. Unlike its parent compound carvedilol, the ®-enantiomer has a higher affinity for scavenging free radicals, making it particularly effective in reducing oxidative stress.
Properties
IUPAC Name |
4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654163 | |
Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217770-29-0 | |
Record name | 4-Hydroxycarvedilol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217770290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCARVEDILOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948F91HOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.